

Spectroscopic Profile of N-benzylproline: A Technical Guide

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Compound of Interest

Compound Name: *1-Benzylpyrrolidine-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzylproline, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for N-benzylproline is $C_{12}H_{15}NO_2$, with a molecular weight of 205.25 g/mol. [1] The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for N-benzyl-L-proline in D_2O

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.53	s, br	5H	Ar-H
4.40	s	2H	CH ₂ Ph
4.01	dd (J = 6.7, 9.3 Hz)	1H	CHCO ₂ H
3.73-3.58	m	1H	CH ₂ CH _{2a} N
3.38-3.21	m	1H	CH ₂ CH _{2b} N
2.62-2.41	m	1H	CH _{2a} CH
2.27-1.89	m	3H	CH _{2b} CH and CH ₂ CH ₂ N

Table 2: ¹³C NMR Spectroscopic Data for N-benzyl-L-proline in D₂O

Chemical Shift (δ) ppm	Assignment
173.54	CO ₂ H
130.55	Ar-C
130.05	Ar-C
129.96	Ar-C
129.25	Ar-C
68.24	CHCO ₂ H
58.30	CH ₂ Ph
54.61	CH ₂ CH ₂ N
28.79	CH ₂ CH
22.78	CH ₂ CH ₂ N

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for N-benzyl-L-proline

Wavenumber (cm ⁻¹)	Description
3041, 2992, 2969	C-H stretching (aromatic and aliphatic)
1634	C=O stretching (carboxylic acid)
1450	C-H bending
1375, 1311	C-H bending
1190	C-N stretching
753, 704	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-benzyl-L-proline

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	206.1165	206.1215

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols provide a general framework for the analysis of N-benzylproline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of N-benzylproline.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[2] The choice of solvent may affect chemical shifts.

- Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.
- Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended.
 - ¹H NMR:
 - Acquire the spectrum at a constant temperature, typically 298 K.
 - Use a standard single-pulse experiment.
 - Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-10 seconds) and a significantly larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The choice of sampling technique depends on the physical state of the N-benzylproline sample (typically a solid).

- Potassium Bromide (KBr) Pellet Method:

- Grind 1-2 mg of the N-benzylproline sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[3\]](#)
- Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[4\]](#)[\[5\]](#)
- Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
- Attenuated Total Reflectance (ATR) Method:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a small amount of the solid N-benzylproline sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[\[3\]](#)[\[6\]](#)
 - Record the spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.[\[7\]](#)
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

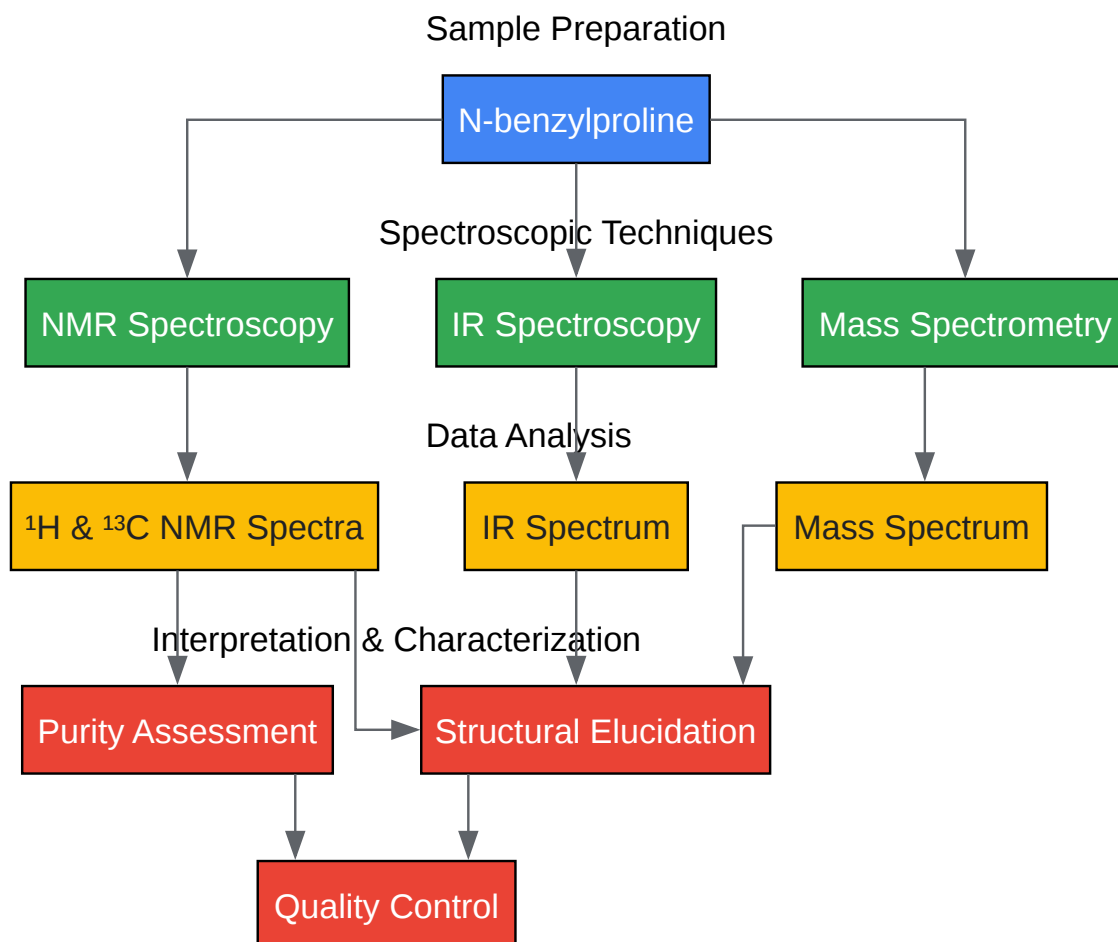
Electrospray ionization (ESI) is a suitable method for the analysis of N-benzylproline.

- Sample Preparation:

- Prepare a dilute solution of N-benzylproline (e.g., 1-10 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[8]
- The addition of a small amount of a modifier, such as formic acid (e.g., 0.1%), can aid in protonation and improve signal intensity in positive ion mode.[8]
- Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before introduction to the mass spectrometer.[8]
- Data Acquisition:
 - Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), ion trap, or hybrid instrument.
 - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
 - Infusion: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - Instrument Parameters: Optimize the ESI source parameters, which may include:
 - Capillary voltage (e.g., 3-5 kV)
 - Nebulizing gas pressure
 - Drying gas flow rate and temperature
 - Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion. For high-resolution mass spectrometry (HRMS), an instrument such as a TOF or Orbitrap is required to obtain accurate mass measurements for elemental composition determination.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like N-benzylproline.



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Caption: General workflow for the spectroscopic analysis of N-benzylproline.

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